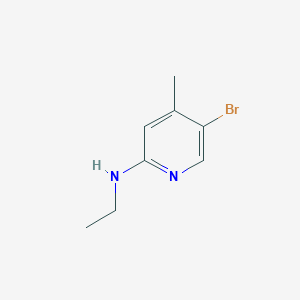

5-bromo-N-ethyl-4-methylpyridin-2-amine

Descripción

5-Bromo-N-ethyl-4-methylpyridin-2-amine is a substituted pyridine derivative characterized by a bromine atom at position 5, an ethyl group on the amine at position 2, and a methyl group at position 4 of the pyridine ring. This compound belongs to a class of halogenated pyridines, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatility in functionalization and structural stability. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl and methyl groups influence steric and electronic properties, affecting solubility and biological activity .

Propiedades

IUPAC Name |

5-bromo-N-ethyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-10-8-4-6(2)7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSOUMQRZODES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-ethyl-4-methylpyridin-2-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-ethyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, hydrogen peroxide; reactions are usually performed in aqueous or organic solvents.

Coupling Reactions: Arylboronic acids, alkenes; palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Azides, nitriles, and secondary amines.

Oxidation Products: Pyridine N-oxides.

Coupling Products: Biaryl compounds and substituted alkenes.

Aplicaciones Científicas De Investigación

5-bromo-N-ethyl-4-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-ethyl-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-bromo-N-ethyl-4-methylpyridin-2-amine with structurally analogous pyridine and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Physicochemical Properties

Lipophilicity :

- The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the methoxyethyl derivative (CAS 1220028-40-9) exhibits higher polarity due to the ether oxygen, improving aqueous solubility but reducing blood-brain barrier penetration .

- Aromatic substituents (e.g., 4-fluorobenzyl in CAS 1039803-54-7) significantly increase lipophilicity, favoring hydrophobic binding pockets in enzymes .

Hydrogen Bonding :

- The pyrimidine analogue (5-bromo-N-methylpyrimidin-2-amine) forms stronger hydrogen bonds via its two nitrogen atoms, enhancing interactions with biological targets like kinases .

Actividad Biológica

5-Bromo-N-ethyl-4-methylpyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₄H₁₅BrN₂

- Molecular Weight: 291.19 g/mol

- Structure: The compound features a pyridine ring substituted with an ethyl group and a bromine atom, which may influence its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and ethylamine.

- Nucleophilic Substitution: The chlorine atom in 5-bromo-2-chloropyridine is substituted with ethylamine to form the desired amine.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to modulate key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Interaction: It may bind to receptors involved in apoptosis signaling, leading to increased cell death in cancer cells.

- Cellular Uptake: Enhanced cellular uptake due to the ethyl substitution could improve its bioavailability and efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. Results indicated:

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

This study suggests that the compound has promising potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HeLa and MCF-7 cells treated with varying concentrations of this compound revealed:

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 25 | 50 | 60 |

| 50 | 20 | 30 |

These findings indicate that higher concentrations lead to significant reductions in cell viability, supporting the compound's potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.